![molecular formula C54H67F3N12O10 B10839119 [Sar1,Tdf2]AngII](/img/structure/B10839119.png)

[Sar1,Tdf2]AngII

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

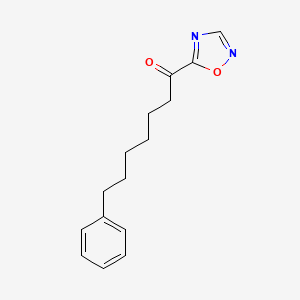

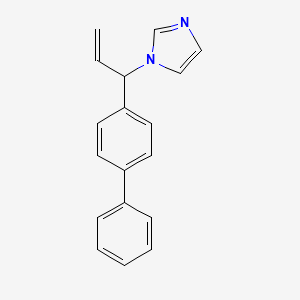

[Sar1,Tdf2]Angiotensine II est une forme modifiée de l'angiotensine II, une hormone peptidique qui joue un rôle crucial dans la régulation de la pression artérielle et de l'équilibre hydrique dans l'organisme. L'angiotensine II fait partie du système rénine-angiotensine-aldostérone (RAAS), qui est essentiel pour la fonction cardiovasculaire et rénale . Les modifications dans [Sar1,Tdf2]Angiotensine II impliquent la substitution du premier acide aminé (Sarcosine) et du deuxième acide aminé (Trifluorométhyl-diazirinyl-phénylalanine), ce qui modifie ses propriétés de liaison et son activité biologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [Sar1,Tdf2]Angiotensine II implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Les modifications spécifiques, telles que l'incorporation de la sarcosine et de la trifluorométhyl-diazirinyl-phénylalanine, sont introduites aux étapes appropriées . Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que HBTU ou DIC, et des étapes de déprotection utilisant TFA .

Méthodes de production industrielle

La production industrielle de [Sar1,Tdf2]Angiotensine II suit des principes similaires à la synthèse en laboratoire, mais à une échelle plus importante. Des synthétiseurs de peptides automatisés sont utilisés pour garantir une grande efficacité et une reproductibilité. La purification du produit final est obtenue par chromatographie liquide haute performance (HPLC), et la pureté est confirmée par spectrométrie de masse et spectroscopie RMN .

Analyse Des Réactions Chimiques

Types de réactions

[Sar1,Tdf2]Angiotensine II subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, modifiant la structure et la fonction du peptide.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol (DTT) pour la réduction . Les réactions sont généralement effectuées dans des conditions contrôlées de pH et de température pour garantir la spécificité et l'efficacité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dimères liés par des ponts disulfures, tandis que la réduction peut entraîner le clivage de ces liaisons .

Applications De Recherche Scientifique

[Sar1,Tdf2]Angiotensine II a plusieurs applications en recherche scientifique :

Mécanisme d'action

[Sar1,Tdf2]Angiotensine II exerce ses effets en se liant aux récepteurs de type 1 (AT1) et de type 2 (AT2) de l'angiotensine II, qui sont des récepteurs couplés aux protéines G impliqués dans divers processus physiologiques . La liaison de [Sar1,Tdf2]Angiotensine II à ces récepteurs active les voies de signalisation en aval, conduisant à la vasoconstriction, à une augmentation de la pression artérielle et à la sécrétion d'aldostérone . Les modifications dans [Sar1,Tdf2]Angiotensine II modifient son affinité de liaison et sa sélectivité, fournissant des informations sur les interactions récepteur-ligand .

Mécanisme D'action

[Sar1,Tdf2]Angiotensin II exerts its effects by binding to the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are G protein-coupled receptors involved in various physiological processes . The binding of [Sar1,Tdf2]Angiotensin II to these receptors activates downstream signaling pathways, leading to vasoconstriction, increased blood pressure, and aldosterone secretion . The modifications in [Sar1,Tdf2]Angiotensin II alter its binding affinity and selectivity, providing insights into receptor-ligand interactions .

Comparaison Avec Des Composés Similaires

Composés similaires

[Sar1,Ile8]Angiotensine II : Une autre forme modifiée de l'angiotensine II avec des substitutions aux positions 1 et 8.

[Sar1,Tyr(OMe)4]Angiotensine II : Une variante avec des modifications aux positions 1 et 4.

[Sar1,Val5]Angiotensine II : Un composé avec une substitution à la position 5.

Unicité

[Sar1,Tdf2]Angiotensine II est unique en raison des modifications spécifiques de la sarcosine et de la trifluorométhyl-diazirinyl-phénylalanine, qui confèrent des propriétés de liaison et des activités biologiques distinctes par rapport aux autres analogues de l'angiotensine II . Ces modifications permettent des études ciblées sur les interactions avec les récepteurs et le développement de nouveaux agents thérapeutiques .

Propriétés

Formule moléculaire |

C54H67F3N12O10 |

|---|---|

Poids moléculaire |

1101.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[(2S)-2-[[2-(methylamino)acetyl]amino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C54H67F3N12O10/c1-6-31(4)45(50(76)63-40(26-36-27-59-29-60-36)51(77)69-22-10-13-42(69)48(74)64-41(52(78)79)25-32-11-8-7-9-12-32)66-47(73)39(24-34-16-20-37(70)21-17-34)62-49(75)44(30(2)3)65-46(72)38(61-43(71)28-58-5)23-33-14-18-35(19-15-33)53(67-68-53)54(55,56)57/h7-9,11-12,14-21,27,29-31,38-42,44-45,58,70H,6,10,13,22-26,28H2,1-5H3,(H,59,60)(H,61,71)(H,62,75)(H,63,76)(H,64,74)(H,65,72)(H,66,73)(H,78,79)/t31-,38-,39-,40-,41-,42-,44-,45-/m0/s1 |

Clé InChI |

IANMQZMQGQLRSI-LTTXXCTBSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)NC(=O)CNC |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)NC(=O)CNC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Mpa1, D-Tyr(Et)2, Gly(But)7]OT](/img/structure/B10839038.png)

![[N-Ac,des-Sar]Gal-B2](/img/structure/B10839039.png)

![[Ncy(SO,methyl)4]acyline](/img/structure/B10839040.png)

![[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT](/img/structure/B10839042.png)

![[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT](/img/structure/B10839044.png)

![[Nphe(1)]-nociceptin (1-13)-NH(2)](/img/structure/B10839047.png)

![[Mpa1, L-Tic7]OT](/img/structure/B10839052.png)

![[Ncy(SO,methyl)10]acyline](/img/structure/B10839061.png)

![[Pip7]OT](/img/structure/B10839065.png)

![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)

![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)

![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)